N-Boc-L-phenylalaninol-d5
Description
N-Boc-L-phenylalaninol-d5 (CAS: 121695-40-7) is a deuterated derivative of L-phenylalanine, where five hydrogen atoms on the phenyl ring are replaced with deuterium (D5 labeling). The compound is protected by a tert-butoxycarbonyl (Boc) group at the amine position, making it a critical intermediate in peptide synthesis and isotopic labeling studies. Its molecular formula is C₁₄H₁₄D₅NO₄, with a molecular weight of 270.34 g/mol .
Properties
Molecular Formula |
C₁₄H₁₆D₅NO₃ |
|---|---|
Molecular Weight |
256.35 |
Synonyms |
N-[(1S)-1-(Hydroxymethyl)-2-phenylethyl]carbamic Acid 1,1-Dimethylethyl Ester-d5; (2S)-N-tert-Butoxycarbonyl-1-hydroxy-3-phenyl-2-propanamine-d5; (S)-(-)-2-(tert-Butoxycarbonylamino)-3-phenyl-1-propanol-d5; tert-Butyl [(1S)-1-Benzyl-2-hydroxyethyl]ca |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Characteristics:
- Deuterium Labeling : Enhances metabolic stability and reduces kinetic isotope effects in tracer studies .
- Boc Protection : Facilitates selective deprotection during solid-phase peptide synthesis .
- Applications : Used as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) due to its isotopic purity (>98%) .
Comparison with Structural Analogs
The following table and analysis highlight key differences between N-Boc-L-phenylalaninol-d5 and its analogs based on substituents, deuterium content, and applications.
Table 1: Structural and Functional Comparison
Deuterated Analogs
- D-Phenyl-alanine-N-t-Boc-d5 (CAS: 1213661-19-8): Shares the same molecular formula and deuterium content as this compound but exists as the D-enantiomer. This compound is used in chiral resolution studies and metabolic pathway analysis .
- L-Phenyl-d5-alanine-N-FMOC (CAS: D-6194): An FMOC-protected variant, preferred in automated peptide synthesis due to its UV-active protecting group .
Halogenated Derivatives
- N-Boc-5-bromo-2-fluoro-L-phenylalanine (CAS: 2015412-89-0) and N-Boc-3-bromo-5-fluoro-L-phenylalanine (CAS: 1997460-26-0): Bromine and fluorine substituents enable participation in Suzuki-Miyaura cross-coupling reactions, making them valuable in medicinal chemistry for introducing aromatic diversity .
Substituted Phenylalanine Derivatives
Dipeptide Analogs
Isotopic Labeling
Deuterated compounds like this compound exhibit negligible isotope effects in metabolic studies, making them ideal for pharmacokinetic tracer experiments. For example, deuterium labeling in phenylalanine derivatives reduces hepatic clearance by up to 20% compared to non-deuterated analogs .
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